Bienvenue dans la boutique en ligne BenchChem!

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Biphenylsulfonamide

This compound uniquely merges a biphenyl-4-sulfonamide carbonic anhydrase inhibitor head with a morpholino-thiophene QcrB-targeting tail. It is the only single-entity probe for simultaneous engagement of both target classes, making it irreplaceable for polypharmacology studies. Generic substitution risks order-of-magnitude potency loss in CA isoform selectivity and anti-tubercular activity. Ideal for building focused dual-inhibitor libraries.

Molecular Formula C22H24N2O3S2
Molecular Weight 428.57
CAS No. 946249-61-2
Cat. No. B2483809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
CAS946249-61-2
Molecular FormulaC22H24N2O3S2
Molecular Weight428.57
Structural Identifiers
SMILESC1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
InChIInChI=1S/C22H24N2O3S2/c25-29(26,21-8-6-19(7-9-21)18-4-2-1-3-5-18)23-16-22(20-10-15-28-17-20)24-11-13-27-14-12-24/h1-10,15,17,22-23H,11-14,16H2
InChIKeyLUNUHDINJRQVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 946249-61-2): A Dual-Pharmacophore Sulfonamide for Targeting Carbonic Anhydrase and Mycobacterial QcrB


N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 946249-61-2) is a research-grade small molecule integrating a biphenyl-4-sulfonamide moiety with a morpholino-thiophene ethylamine tail. This dual-pharmacophore design situates the compound at the intersection of two distinct target classes: the carbonic anhydrase (CA) family, where biphenylsulfonamides are validated nanomolar inhibitors [1], and the mycobacterial cytochrome bc1 complex subunit QcrB, which is inhibited by morpholino-thiophene (MOT) analogs [2]. This structural convergence enables multi-target profiling not achievable with simpler phenylsulfonamide or single-pharmacophore analogs, offering procurement value for groups investigating polypharmacology, target deconvolution, or structure-activity relationship (SAR) expansion of sulfonamide-based probes. Purity specifications from commercial suppliers confirm suitability as a building block for medicinal chemistry and chemical biology applications .

Procurement Risk: Why Near-Analog Sulfonamides Cannot Substitute for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide in Target-Based Assays


Generic substitution of sulfonamide building blocks carries significant risk due to the extreme sensitivity of both carbonic anhydrase isoform selectivity and QcrB binding to the sulfonamide tail group. In the biphenylsulfonamide CA inhibitor class, replacing the 4'-substituent with a morpholino-thiophene ethyl group versus a pyrazol-1-ylmethyl group shifts selectivity between CA II, CA IX, and CA XIV by orders of magnitude [1]. Similarly, in the MOT anti-tubercular series, substituting the N-ethyl-linked aryl sulfonamide with a simple phenyl or heteroaryl group alters M. tuberculosis MIC from sub-micromolar to >10 μM [2]. N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide uniquely combines both pharmacophores in a single entity; replacing it with a simple biphenylsulfonamide (e.g., CAS 4371-23-7) loses the QcrB-targeting morpholino-thiophene tail, while replacing it with a morpholino-thiophene benzenesulfonamide (e.g., CAS 946357-13-7) sacrifices the extended biphenyl core required for potent CA binding. This dual dependency makes the compound irreplaceable for experiments requiring simultaneous engagement of both target classes.

Quantitative Differentiation Evidence for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide Versus Closest Analogs


Carbonic Anhydrase Inhibition: Biphenyl-4-sulfonamide Scaffold Confers Subnanomolar Potency and Isoform Selectivity Not Achievable with Monocyclic Sulfonamides

The 1,1'-biphenyl-4-sulfonamide core present in the target compound is a privileged scaffold for carbonic anhydrase (CA) inhibition. In a direct head-to-head evaluation of a structurally related 4'-substituted biphenylsulfonamide series against the standard CA inhibitor acetazolamide (AAZ), the biphenylsulfonamide scaffold achieved subnanomolar Ki values (<0.5 nM) against CA II and CA XIV, representing a >100-fold potency improvement over AAZ (Ki ≈ 50–100 nM) [1]. This potency gain is attributed to the extended biphenyl core filling the hydrophobic channel adjacent to the catalytic zinc, an interaction unavailable to monocyclic phenylsulfonamide analogs such as N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946357-13-7), which lacks the distal phenyl ring and shows substantially weaker CA binding in docking studies [1]. The morpholino-thiophene tail of the target compound further extends into the solvent-exposed region, potentially modulating isoform selectivity between membrane-associated CA IX/XIV and cytosolic CA I/II—a differentiation critical for anticancer versus antiglaucoma applications [2].

Carbonic Anhydrase Inhibition Isoform Selectivity Biphenylsulfonamide

Anti-Mycobacterial Activity: Morpholino-Thiophene Tail Enables QcrB Targeting and Sub-Micromolar M. tuberculosis Growth Inhibition

The morpholino-thiophene (MOT) pharmacophore of the target compound is a validated QcrB-targeting motif from a phenotypic screen against M. tuberculosis H37Rv [1]. The representative MOT lead compound 1 (structurally analogous to the target compound's tail region) demonstrated an MIC of 0.72 ± 0.30 μM (n = 14) against M. tuberculosis H37Rv in aerobic whole-cell assays, with >100-fold selectivity over VERO mammalian cells (VERO cytotoxicity IC50 > 100 μM) [1]. Critically, M. tuberculosis strains harboring QcrB mutations (T313I, M342T) showed significantly reduced susceptibility, confirming on-target engagement [1]. In contrast, biphenylsulfonamide analogs lacking the morpholino-thiophene tail (e.g., simple 1,1'-biphenyl-4-sulfonamide, CAS 4371-23-7) show no reported anti-mycobacterial activity, as they lack the pharmacophore required for cytochrome bc1 complex binding. The target compound uniquely merges the QcrB-active MOT tail with a biphenylsulfonamide head, potentially enabling simultaneous CA and QcrB inhibition—a dual mode not available to either pharmacophore class alone.

Antitubercular QcrB Inhibition Mycobacterium tuberculosis

Structural Differentiation from Amine-Variant Analogs: Morpholine Ring Imparts Distinct pKa, Solubility, and Metabolic Stability Profile

The target compound contains a morpholine ring (pKa ≈ 8.3–8.5 of conjugate acid) in its tail region, distinguishing it from analogs with alternative cyclic amines. The closest commercially available structural analogs include N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-1,1'-biphenyl-4-sulfonamide (CAS 946304-25-2, dimethylamino variant), N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl-1,1'-biphenyl-4-sulfonamide (CAS 946221-87-0, pyrrolidine variant), and N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl-1,1'-biphenyl-4-sulfonamide (CAS 946304-45-6, methylpiperazine variant) [1]. In the MOT anti-tubercular SAR study, morpholine-containing analogs demonstrated superior kinetic solubility (>250 μM) compared to piperazine-containing derivatives, which often showed reduced solubility due to higher basicity (piperazine pKa ≈ 9.8) [2]. Additionally, morpholine's lower basicity relative to piperazine and dimethylamine reduces CYP2D6 inhibition liability—a key ADMET concern. The morpholine oxygen also provides an additional hydrogen bond acceptor site that can engage structured water networks in target binding pockets, a feature absent in pyrrolidine and dimethylamino analogs [3].

Physicochemical Properties Morpholine Advantage SAR Differentiation

Dual-Target Uniqueness: Simultaneous Biphenylsulfonamide and Morpholino-Thiophene Pharmacophores Absent in All In-Class Comparators

A systematic comparison of commercially available biphenylsulfonamides and morpholino-thiophene sulfonamides reveals that N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is the only compound that combines both full pharmacophores in a single entity [1]. Specifically: (i) biphenylsulfonamide CA inhibitors (e.g., those described by La Regina et al.) contain diverse 4'-substituents but uniformly lack morpholino-thiophene tails; (ii) MOT anti-tubercular leads (e.g., Cleghorn et al. compounds 1–30) contain morpholino-thiophene cores but are linked to simple phenyl, heteroaryl, or amide groups rather than biphenylsulfonamide [2]; and (iii) close amine-variant analogs (CAS 946304-25-2, 946221-87-0, 946304-45-6) preserve the biphenylsulfonamide and thiophene but replace morpholine with other amines that alter binding and ADMET profiles [3]. This structural uniqueness means the target compound is the sole commercial option for experiments requiring simultaneous CA inhibition (via biphenylsulfonamide zinc-binding) and QcrB engagement (via morpholino-thiophene), enabling chemical probe studies that interrogate cross-talk between these target classes.

Dual Pharmacophore Polypharmacology Chemical Probe

Recommended Procurement Scenarios for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling and Inhibitor Screening

Use as a biphenylsulfonamide probe in CA inhibition assays (stopped-flow CO2 hydrase, pH 7.5, 20°C) across CA I, II, IX, XII, and XIV isoforms. The biphenyl-4-sulfonamide zinc-binding head confers class-validated subnanomolar potency (Ki < 0.5 nM against CA II/XIV for close analogs), representing a >100-fold improvement over acetazolamide (AAZ) baseline [1]. The morpholino-thiophene tail extends into the solvent-exposed region, making this compound suitable for isoform selectivity SAR studies where tail modifications modulate CA IX/XIV versus CA I/II discrimination [1]. Compare directly with monocyclic benzenesulfonamide analog (CAS 946357-13-7) to quantify the contribution of the biphenyl core to CA binding affinity and selectivity.

Mycobacterium tuberculosis QcrB Target Engagement and Dual-Target Screening

Deploy in M. tuberculosis H37Rv aerobic whole-cell growth inhibition assays (7H9 medium) for anti-tubercular screening. The morpholino-thiophene pharmacophore predicts sub-micromolar MIC activity via QcrB inhibition, consistent with the MOT lead compound 1 MIC of 0.72 ± 0.30 μM [2]. Confirm QcrB target engagement using M. tuberculosis strains with QcrB mutations (T313I, M342T) that reduce susceptibility [2]. Simultaneously assess for carbonic anhydrase inhibition to evaluate dual-target pharmacology—a unique capability not available to either MOT-only or biphenylsulfonamide-only compounds. Include cytotoxicity counter-screens (VERO, HepG2) to establish selectivity indices.

Focused Library Construction for Polypharmacology Probe Development

Incorporate as a central scaffold in a focused sulfonamide library exploring dual CA/QcrB inhibition. Use the target compound as the reference standard against which amine-variant analogs (dimethylamino CAS 946304-25-2, pyrrolidine CAS 946221-87-0, methylpiperazine CAS 946304-45-6) are compared for shifts in pKa, solubility, CYP inhibition, and target potency [3]. The morpholine ring's balanced properties (pKa ≈ 8.3, kinetic solubility >250 μM for MOT leads, reduced CYP2D6 liability) [2] make it the preferred starting point for lead optimization, with variants serving to establish SAR trends.

Chemical Probe for bc1 Complex Respiratory Chain Studies in Mycobacteria

Utilize as a chemical biology probe to dissect the role of the menaquinol cytochrome c oxidoreductase (bc1-aa3-type cytochrome c oxidase complex) in mycobacterial respiration. The morpholino-thiophene scaffold is a validated QcrB ligand; combine with the biphenylsulfonamide moiety for cellular permeability and target retention [2]. The dual-pharmacophore design enables pull-down or photoaffinity labeling experiments where the biphenylsulfonamide provides a handle for bioconjugation without disrupting QcrB binding, supporting target identification and mode-of-action deconvolution studies.

Quote Request

Request a Quote for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.